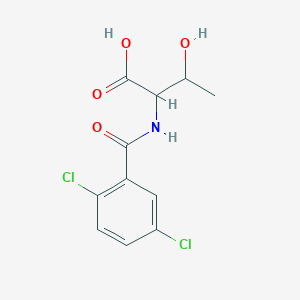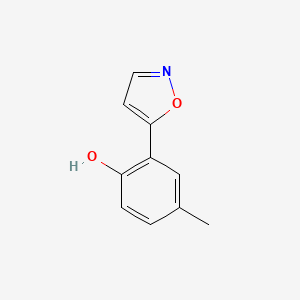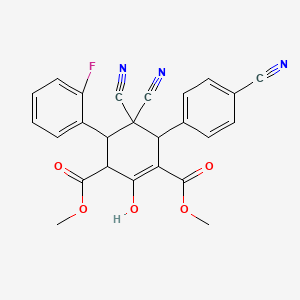
(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity : Researchers have focused on synthesizing novel compounds with potential biological activities. For instance, Mahmoud et al. (2011) synthesized various pyrimidine derivatives, including 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, and investigated their activity against avian influenza virus, although no significant antiviral activity was found in this study (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Utility in Heterocyclic Synthesis : Compounds similar to (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have been used in the synthesis of various heterocyclic compounds. Černuchová et al. (2005) utilized 2-Ethoxymethylene-3-oxobutanenitrile, which is structurally related, for synthesizing pyrazoles and pyrimidines with biological activity against bacteria and tumor cells (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).
Synthesis of Novel Pyrazole and Pyridine Derivatives : Research has been conducted on synthesizing novel pyrazole and pyridine derivatives using similar compounds. Mcfadden and Huppatz (1991) explored the synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles, contributing to the body of knowledge in the field of organic chemistry (Mcfadden & Huppatz, 1991).
Antimicrobial and Anticancer Applications : The potential antimicrobial and anticancer applications of similar compounds have been investigated. For example, Elgemeie et al. (2017) synthesized novel pyridone derivatives and evaluated their antimicrobial properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Corrosion Inhibition Studies : Some studies have focused on the application of pyrazole pyridine derivatives as corrosion inhibitors. Sudheer and Quraishi (2015) explored the inhibition effect of aryl pyrazole pyridine derivatives on copper in hydrochloric acid, demonstrating their potential in industrial applications (Sudheer & Quraishi, 2015).
Synthesis and Device Characterization : The synthesis and characterization of pyrazolo[4,3-b] pyridine derivatives, including their application in device fabrication, have been studied. El-Menyawy, Zedan, and Nawar (2019) prepared derivatives and investigated their thermal properties and potential in device applications (El-Menyawy, Zedan, & Nawar, 2019).
Propriétés
IUPAC Name |
3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-5-2-14(3-6-15)4-7-18(24)23-11-8-16(13-23)26-19-17(12-20)21-9-10-22-19/h2-7,9-10,16H,8,11,13H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJABDQGCQTOHP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)
![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)


![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)